

Comparative Analysis of 2-Methylbenzhydrol and Structural Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: 2-Methylbenzhydrol

Cat. No.: B123475

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectroscopic properties of small molecules is paramount. This guide provides a comprehensive comparison of the characterization data for **2-Methylbenzhydrol** and two of its common structural isomers, Benzhydrol and 4-Methylbenzhydrol. The data presented herein, including physical properties and spectroscopic analyses, is intended to serve as a valuable resource for identification, quality control, and further research applications.

Summary of Physicochemical Properties

The physical characteristics of a compound are fundamental to its handling, formulation, and behavior in various experimental settings. The table below summarizes key physical properties of **2-Methylbenzhydrol**, Benzhydrol, and 4-Methylbenzhydrol.

Property	2-Methylbenzhydrol	Benzhydrol	4-Methylbenzhydrol
Molecular Formula	C ₁₄ H ₁₄ O	C ₁₃ H ₁₂ O	C ₁₄ H ₁₄ O
Molecular Weight	198.26 g/mol	184.23 g/mol	198.26 g/mol
Melting Point	93-95 °C	65-67 °C	52 °C
Boiling Point	323 °C	297-298 °C	334.9 °C at 760 mmHg
CAS Number	5472-13-9	91-01-0	1517-63-1

Spectroscopic Characterization Data

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules. The following tables provide a comparative summary of the key spectroscopic data for the three benzhydrol derivatives.

¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	2-Methylbenzhydrol	Benzhydrol	4-Methylbenzhydrol
-OH	~2.1-2.4 (s, 1H)	~2.3 (s, 1H) [1]	~2.3 (s, 1H)
-CH(OH)-	~5.9-6.0 (s, 1H)	~5.85 (s, 1H) [1] [2]	~5.75 (s, 1H) [3]
Aromatic-H	~7.1-7.5 (m, 9H)	~7.2-7.4 (m, 10H) [1] [2]	~7.1-7.4 (m, 9H) [3]
-CH ₃	~2.2-2.3 (s, 3H)	-	~2.3 (s, 3H) [3]

¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ , ppm)	2-Methylbenzhydrol	Benzhydrol	4-Methylbenzhydrol
-CH(OH)-	~73-76	~76.3[4]	~75-76
Aromatic C-H	~126-130	~126-129[4]	~126-130
Aromatic C (quaternary)	~135-144	~143-144[4]	~137-144
-CH ₃	~19-21	-	~21

FT-IR Spectral Data (KBr Pellet/Thin Film)

Wavenumber (cm ⁻¹)	Vibration	2-Methylbenzhydrol	Benzhydrol	4-Methylbenzhydrol
~3200-3600	O-H stretch (broad)	Present	Present[4]	Present
~3000-3100	C-H stretch (aromatic)	Present	Present[4]	Present
~2850-3000	C-H stretch (aliphatic)	Present	Present[4]	Present
~1450-1600	C=C stretch (aromatic)	Present	Present	Present
~1000-1200	C-O stretch	Present	Present	Present

Mass Spectrometry Data (Electron Ionization)

m/z	Fragmentation Ion	2-Methylbenzhydrol	Benzhydrol	4-Methylbenzhydrol
M ⁺	[C ₁₄ H ₁₄ O] ⁺ / [C ₁₃ H ₁₂ O] ⁺	198	184[5]	198
[M-H] ⁺	[C ₁₄ H ₁₃ O] ⁺ / [C ₁₃ H ₁₁ O] ⁺	197	183[5]	197
[M-H ₂ O] ⁺	[C ₁₄ H ₁₂] ⁺ / [C ₁₃ H ₁₀] ⁺	180	166[5]	180
[M-C ₆ H ₅] ⁺	[C ₈ H ₉ O] ⁺ / [C ₇ H ₇ O] ⁺	121	107	121
[C ₇ H ₇] ⁺	Tropylium ion	91	91	91
[C ₆ H ₅ CO] ⁺	Benzoyl cation	105	105[5]	105

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the reproducibility of characterization data. The following sections outline the methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ¹H NMR, dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6][7]
 - For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6][7]
 - Ensure the sample is fully dissolved and the solution is homogenous. Filter the sample if any solid particles are present to avoid poor spectral resolution.[8]
- Data Acquisition:

- Acquire spectra on a 400 MHz NMR spectrometer.
- Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- For ^1H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- For ^{13}C NMR, a larger number of scans will be necessary (typically 1024 or more).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[9]
 - The mixture should be a fine, homogenous powder.
 - Place the powder into a pellet die and press it under high pressure (typically 8-10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[10]
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

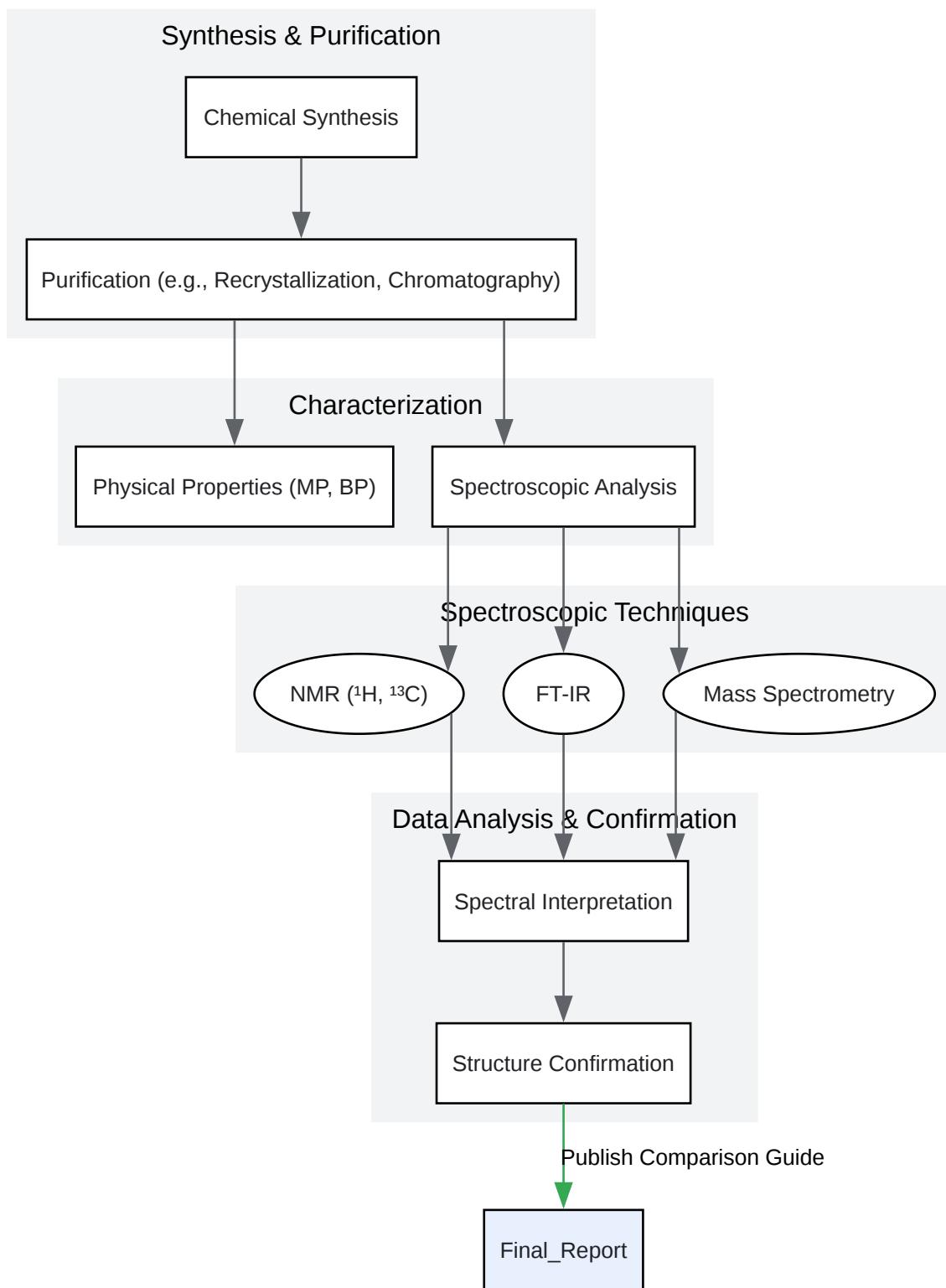
- Sample Preparation:
 - Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Parameters:
 - Injector Temperature: 250 °C

- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of these compounds.[\[5\]](#)
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/minute.
 - Final hold: Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: 40-400 amu.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

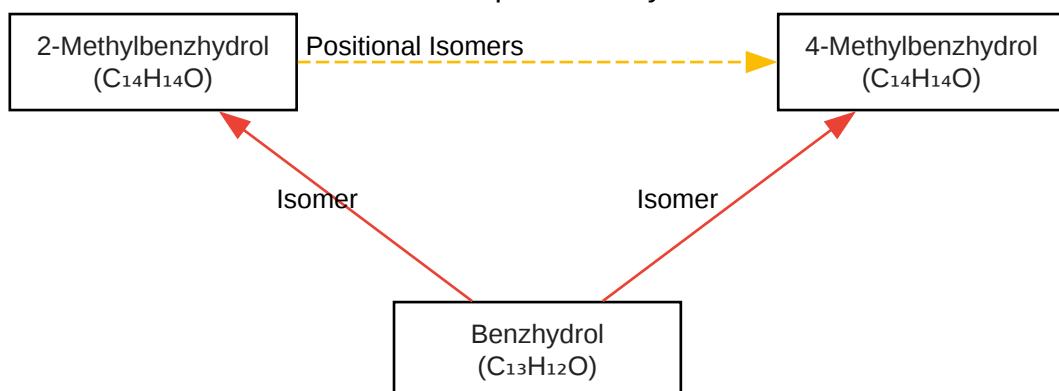
Workflow and Relationships

The following diagrams illustrate the logical workflow of chemical characterization and the structural relationships between the compared compounds.

General Workflow for Chemical Characterization

[Click to download full resolution via product page](#)*A flowchart illustrating the general workflow of chemical characterization.*

Structural Relationship of Benzhydrol Derivatives

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The structural relationship between Benzhydrol and its methyl-substituted isomers.

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References

- 1. brainly.com [brainly.com]
- 2. Solved NMR spectroscopy Note that the ¹H-NMR of the | Chegg.com [chegg.com]
- 3. 4-Methylbenzhydrol(1517-63-1) ¹H NMR [m.chemicalbook.com]
- 4. (Solved) - 10. (2 pts) The infrared spectrum of benzhydrol is provided below.... (1 Answer) | [Transtutors](http://Transtutors.com) [transtutors.com]
- 5. Benzhydrol | C₁₃H₁₂O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. cif.iastate.edu [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. azom.com [azom.com]
- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

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